Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-
Overview
Description
Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method is the three-component Groebke-Blackburn-Bienaymé reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under mild conditions and is known for its efficiency and versatility.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs metal-free synthetic protocols to minimize environmental impact . These methods include the use of eco-friendly catalysts and reagents, as well as optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for these compounds.
Common Reagents and Conditions
Reduction: Sodium borohydride is a commonly used reducing agent for these compounds.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or modulators of various enzymes and receptors, leading to their biological effects . For example, some derivatives inhibit the activity of kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-c]pyridines: These compounds also have a similar structure but differ in the position of the nitrogen atoms and the overall ring system.
The uniqueness of imidazo[1,2-a]pyridine derivatives lies in their specific structural characteristics and the wide range of biological activities they exhibit .
Properties
IUPAC Name |
(2R)-2-phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-6-7-13-18-12(9-19(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRBEDJTOVKYFL-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C2N1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459173 | |
Record name | CTK2F9789 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785784-11-4 | |
Record name | CTK2F9789 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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